4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate
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Overview
Description
4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate is a complex organic compound with the molecular formula C16H13N3O6 and a molecular weight of 343.299 g/mol . This compound is characterized by the presence of a nitrobenzoyl group, a hydrazino group, and a phenyl acetate group, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine to form 4-nitrobenzoyl hydrazine. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-((2-(4-Aminobenzoyl)hydrazino)carbonyl)phenyl acetate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of an acetate group.
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}phenyl)propanamide: Similar structure but with a propanamide group instead of an acetate group.
Uniqueness
4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetate group allows for unique substitution reactions, and the nitrobenzoyl and hydrazino groups provide versatile sites for interaction with biological targets.
Properties
Molecular Formula |
C16H13N3O6 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
[4-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H13N3O6/c1-10(20)25-14-8-4-12(5-9-14)16(22)18-17-15(21)11-2-6-13(7-3-11)19(23)24/h2-9H,1H3,(H,17,21)(H,18,22) |
InChI Key |
DATBHKBUQRJRHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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